molecular formula C12H7N3O7 B12471783 2,6-Dinitro-4-(4-nitrophenyl)phenol CAS No. 13684-31-6

2,6-Dinitro-4-(4-nitrophenyl)phenol

Katalognummer: B12471783
CAS-Nummer: 13684-31-6
Molekulargewicht: 305.20 g/mol
InChI-Schlüssel: FHTDWPRNGLZIRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dinitro-4-(4-nitrophenyl)phenol is a complex organic compound characterized by the presence of multiple nitro groups attached to a phenolic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-4-(4-nitrophenyl)phenol typically involves nitration reactions. One common method is the nitration of phenol derivatives using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective nitration at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dinitro-4-(4-nitrophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,6-Dinitro-4-(4-nitrophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,6-Dinitro-4-(4-nitrophenyl)phenol involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound can uncouple oxidative phosphorylation, leading to disruptions in cellular energy production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dinitro-4-(4-nitrophenyl)phenol is unique due to the specific arrangement of nitro groups and the presence of a phenolic structure.

Eigenschaften

CAS-Nummer

13684-31-6

Molekularformel

C12H7N3O7

Molekulargewicht

305.20 g/mol

IUPAC-Name

2,6-dinitro-4-(4-nitrophenyl)phenol

InChI

InChI=1S/C12H7N3O7/c16-12-10(14(19)20)5-8(6-11(12)15(21)22)7-1-3-9(4-2-7)13(17)18/h1-6,16H

InChI-Schlüssel

FHTDWPRNGLZIRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.